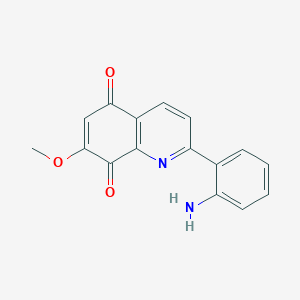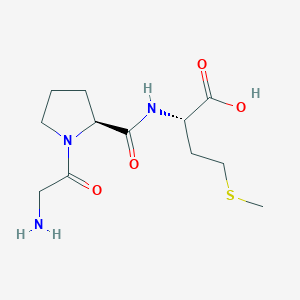
Gly-Pro-Met
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gly-Pro-Met can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis . The general steps include:
Loading the first amino acid: onto the resin.
Deprotecting the Fmoc group: to expose the amino group.
Coupling the next protected amino acid: using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repeating the deprotection and coupling steps: until the desired peptide sequence is obtained.
Cleaving the peptide: from the resin and removing the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity of the product. SPPS is preferred for its efficiency and ability to produce high-purity peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Gly-Pro-Met can undergo various chemical reactions, including:
Oxidation: Methionine residues in peptides are susceptible to oxidation, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the substitution of amino acids.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid can oxidize methionine residues.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce oxidized methionine.
Hydrolysis conditions: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH) can cleave peptide bonds.
Major Products Formed
Methionine sulfoxide: Formed from the oxidation of methionine.
Hydrolyzed peptides: Resulting from the cleavage of peptide bonds under hydrolytic conditions.
Applications De Recherche Scientifique
Gly-Pro-Met has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of functional foods, cosmetics, and pharmaceuticals.
Mécanisme D'action
The biological activity of Gly-Pro-Met is primarily attributed to its antioxidant properties. The methionine residue plays a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. The peptide may also interact with specific molecular targets and signaling pathways, such as the Keap1-Nrf2/ARE pathway, which regulates the expression of antioxidant proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro: A dipeptide with similar structural features but lacking the methionine residue.
Met-enkephalin: A pentapeptide (Tyr-Gly-Gly-Phe-Met) with analgesic properties.
Bradykinin: A nonapeptide involved in blood pressure regulation and inflammation.
Uniqueness
Gly-Pro-Met is unique due to the presence of methionine, which imparts distinct antioxidant properties. This sets it apart from other peptides like Gly-Pro and Met-enkephalin, which have different biological activities and applications .
Propriétés
Formule moléculaire |
C12H21N3O4S |
|---|---|
Poids moléculaire |
303.38 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H21N3O4S/c1-20-6-4-8(12(18)19)14-11(17)9-3-2-5-15(9)10(16)7-13/h8-9H,2-7,13H2,1H3,(H,14,17)(H,18,19)/t8-,9-/m0/s1 |
Clé InChI |
OCPPBNKYGYSLOE-IUCAKERBSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES canonique |
CSCCC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


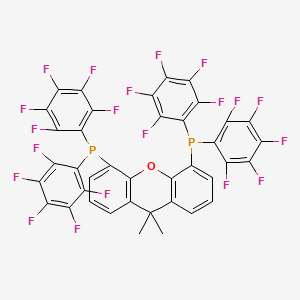
![Furo[2,3-b]furan-2,5(3H,4H)-dione, dihydro-6a-methyl-](/img/structure/B12899247.png)
![N,N-Dibenzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12899248.png)

![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)


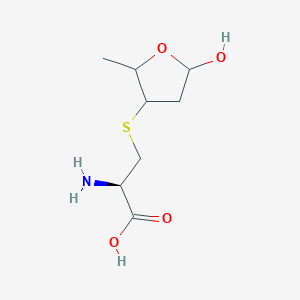
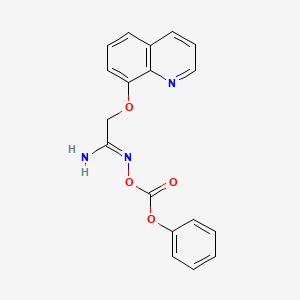
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
